3-Amino-3-(3-iodophenyl)propanoic acid 3-Amino-3-(3-iodophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 299169-95-2
VCID: VC1999593
InChI: InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
SMILES: C1=CC(=CC(=C1)I)C(CC(=O)O)N
Molecular Formula: C9H10INO2
Molecular Weight: 291.09 g/mol

3-Amino-3-(3-iodophenyl)propanoic acid

CAS No.: 299169-95-2

Cat. No.: VC1999593

Molecular Formula: C9H10INO2

Molecular Weight: 291.09 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(3-iodophenyl)propanoic acid - 299169-95-2

Specification

CAS No. 299169-95-2
Molecular Formula C9H10INO2
Molecular Weight 291.09 g/mol
IUPAC Name 3-amino-3-(3-iodophenyl)propanoic acid
Standard InChI InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Standard InChI Key ZBOWULRIADNEHR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)I)C(CC(=O)O)N
Canonical SMILES C1=CC(=CC(=C1)I)C(CC(=O)O)N

Introduction

Chemical Identity and Structure

Basic Information

3-Amino-3-(3-iodophenyl)propanoic acid is an organic compound containing an amino group (-NH2) at the 3-position of a propanoic acid chain, with a 3-iodophenyl substituent also at the 3-position. The compound exists in two main forms: the free base and its hydrochloride salt. The molecular structure features a chiral center at the carbon atom bearing both the amino group and the iodophenyl substituent, allowing for stereoisomers with potentially different biological activities .

Identification Data

The compound and its derivatives are identified by several unique codes and identifiers in chemical databases and research literature, as outlined in Table 1.

ParameterFree BaseHydrochloride Salt
CAS Number299169-95-22137733-50-5
Molecular FormulaC9H10INO2C9H11ClINO2
Molecular Weight291.09 g/mol327.55 g/mol
IUPAC Name3-amino-3-(3-iodophenyl)propanoic acid3-amino-3-(3-iodophenyl)propanoic acid hydrochloride
InChIKeyZBOWULRIADNEHR-UHFFFAOYSA-NNPODVCXCPWIDEX-UHFFFAOYSA-N
Creation Date in PubChem2005-07-192018-03-08
Last Modification Date2025-04-052025-04-05

Table 1: Chemical Identifiers for 3-Amino-3-(3-iodophenyl)propanoic acid and its hydrochloride salt

Physical and Chemical Properties

Structural Properties

The compound features a chiral center at the C-3 position, which bears both the amino group and the iodophenyl substituent. This stereocenter allows for two enantiomers: the (R) and (S) forms. In some research contexts, specific stereoisomers such as the (3S) enantiomer are utilized for their unique chemical or biological properties .

Spectral Properties

The presence of an iodine atom in the compound provides distinct spectroscopic signatures that aid in its characterization. Mass spectrometry data for various adducts of the compound are presented in Table 2.

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]+291.98290152.8
[M+Na]+313.96484155.4
[M+NH4]+309.00944155.6
[M+K]+329.93878153.9
[M-H]-289.96834147.6
[M+Na-2H]-311.95029144.7
[M]+290.97507150.3
[M]-290.97617150.3

Table 2: Mass Spectrometry Data for 3-Amino-3-(3-iodophenyl)propanoic acid

Synthesis Methods

Derivative Synthesis

Several derivatives of 3-Amino-3-(3-iodophenyl)propanoic acid have been described in the research literature, including protected forms such as (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodophenyl)propanoic acid (CAS: 273221-75-3). These protected derivatives are often used as intermediates in multi-step organic syntheses or for specific research applications requiring controlled reactivity of the amino or carboxylic acid groups .

Biological Activities and Applications

Research Applications

This compound serves multiple functions in research settings:

  • As a building block in organic synthesis, particularly for the development of more complex molecules with potential therapeutic applications

  • As a precursor for the development of novel pharmaceuticals targeting specific biological pathways

  • As a research tool for studying structure-activity relationships in medicinal chemistry

Hazard StatementsPrecautionary Statements
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H315: Causes skin irritationP264: Wash hands thoroughly after handling
H319: Causes serious eye irritationP270: Do not eat, drink or smoke when using this product
H335: May cause respiratory irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell
P302+P352: IF ON SKIN: Wash with plenty of water
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Table 3: GHS Hazard and Precautionary Statements for 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

Comparative Analysis with Similar Compounds

Structural Analogues

Several compounds share structural similarities with 3-Amino-3-(3-iodophenyl)propanoic acid, each with unique properties and applications. These structural relationships are important for understanding structure-activity relationships and potential applications in various research contexts.

CompoundStructural FeaturesDistinguishing Characteristics
3-Amino-3-(3-iodophenyl)propanoic acidIodinated phenyl group at C-3 position, propanoic acid backboneIodine at meta position on phenyl ring
2-Amino-3-(3-iodophenyl)propanoic acidIodinated phenyl group at C-3 position, amino group at C-2Different position of amino group (α-amino acid)
3-Amino-3-(4-iodophenyl)propanoic acidIodinated phenyl group at C-3 position, propanoic acid backboneIodine at para position on phenyl ring
2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid (3-Iodotyrosine)Iodinated phenyl group with hydroxyl group, amino group at C-2Additional hydroxyl group, different amino position
4-Iodo-L-phenylalanineIodinated phenyl group, amino group at α-positionIodine at para position, α-amino acid structure

Table 4: Comparison of 3-Amino-3-(3-iodophenyl)propanoic acid with Related Compounds

Function and Reactivity Differences

The position of the iodine atom and the amino group significantly affects the chemical reactivity and potential biological activity of these compounds. For instance:

  • The meta-position of the iodine in 3-Amino-3-(3-iodophenyl)propanoic acid confers different electronic properties compared to para-substituted analogues

  • The β-amino acid structure (amino group at C-3) differs fundamentally from α-amino acid counterparts in terms of conformational preferences and potential interactions with biological targets

  • The presence or absence of additional functional groups, such as the hydroxyl group in 3-iodotyrosine, modifies the hydrophilicity and hydrogen-bonding capabilities of the compound

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